molecular formula C10H9BrN2O2 B2896823 Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate CAS No. 1638759-79-1

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate

Cat. No.: B2896823
CAS No.: 1638759-79-1
M. Wt: 269.098
InChI Key: OFWJGTGDYFQZLZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are significant in medicinal chemistry due to their diverse biological activities. This compound, specifically, is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a carboxylate ester group at the 6th position on the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate typically involves the bromination of 1-methylindazole followed by esterification. One common method includes the reaction of 1-methylindazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4th position. The resulting 4-bromo-1-methylindazole is then subjected to esterification with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Methyl 4-bromo-1-methyl-1H-indazole-6-methanol.

    Oxidation: Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-1H-indazole-6-carboxylate
  • Methyl 4-chloro-1-methyl-1H-indazole-6-carboxylate
  • Methyl 4-fluoro-1-methyl-1H-indazole-6-carboxylate

Uniqueness

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate is unique due to the presence of the bromine atom, which can significantly affect its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electron-withdrawing properties can influence the compound’s interactions with biological targets and its overall stability.

Biological Activity

Methyl 4-bromo-1-methyl-1H-indazole-6-carboxylate (CAS No. 885518-47-8) is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 255.07 g/mol
  • Boiling Point : Not specified
  • Log P (Partition Coefficient) : Ranges from 1.5 to 2.51, indicating moderate lipophilicity which may influence its bioavailability and permeability across biological membranes .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom at the 4-position and the carboxylate group are critical for its binding affinity and modulation of biological pathways. Specific mechanisms include:

  • Inhibition of Cytochrome P450 Enzymes : This compound has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and pharmacokinetics .
  • Potential Anti-inflammatory Activity : Preliminary studies suggest that derivatives of indazole compounds exhibit anti-inflammatory properties by inhibiting COX enzymes .

Anti-inflammatory Effects

Research has indicated that indazole derivatives can exhibit significant anti-inflammatory effects. In a comparative study:

  • Compounds similar to this compound showed inhibition percentages for COX enzymes ranging from 70% to over 90% at varying concentrations, suggesting strong anti-inflammatory potential .

Pharmacological Studies

A review of recent developments highlighted that indazole derivatives, including methyl 4-bromo variants, were evaluated for their analgesic properties:

  • In vitro assays demonstrated that some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac, indicating promising therapeutic potential .

Data Table: Biological Activities of this compound

Activity TypeAssay TypeResult/IC50 (µM)Reference
COX InhibitionIn vitro0.62
CYP Enzyme InhibitionCYP1A2Yes
Anti-inflammatoryEdema Model>90% inhibition

Properties

IUPAC Name

methyl 4-bromo-1-methylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-9-4-6(10(14)15-2)3-8(11)7(9)5-12-13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWJGTGDYFQZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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